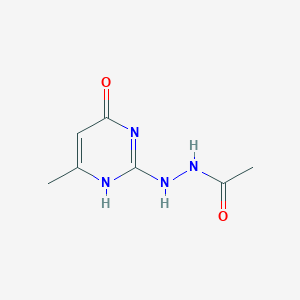
N'-(6-methyl-4-oxo-1H-pyrimidin-2-yl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dithiodiglycolic acid, also known as 2,2’-dithiodiacetic acid, is a chemical compound with the molecular formula C4H6O4S2 and a molecular weight of 182.22 g/mol . This compound is characterized by the presence of two carboxylic acid groups and a disulfide bond, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dithiodiglycolic acid can be synthesized through the oxidation of thioglycolic acid. The reaction typically involves the use of an oxidizing agent such as hydrogen peroxide or iodine in an aqueous medium. The reaction conditions include maintaining a controlled temperature and pH to ensure the selective formation of the disulfide bond.
Industrial Production Methods: In industrial settings, dithiodiglycolic acid is produced by the controlled oxidation of thioglycolic acid using hydrogen peroxide. The process involves the careful monitoring of reaction parameters to achieve high yield and purity. The product is then purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions: Dithiodiglycolic acid undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be further oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thioglycolic acid.
Substitution: The carboxylic acid groups can participate in esterification and amidation reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in an aqueous medium.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Alcohols or amines in the presence of catalysts like sulfuric acid or hydrochloric acid.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Thioglycolic acid.
Substitution: Esters or amides of dithiodiglycolic acid.
Scientific Research Applications
Dithiodiglycolic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of disulfide bond formation and reduction in proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable disulfide bonds.
Mechanism of Action
The mechanism of action of dithiodiglycolic acid involves the formation and cleavage of disulfide bonds. The disulfide bond in dithiodiglycolic acid can undergo redox reactions, making it a useful compound in studying redox biology and chemistry. The molecular targets include thiol-containing proteins and enzymes, where the disulfide bond can modulate their activity and function.
Comparison with Similar Compounds
Thioglycolic acid: A precursor to dithiodiglycolic acid, containing a thiol group instead of a disulfide bond.
Sulfonic acids: Oxidation products of dithiodiglycolic acid with sulfonic acid groups.
Dithiothreitol: Another compound with disulfide bonds, commonly used as a reducing agent in biochemistry.
Uniqueness: Dithiodiglycolic acid is unique due to its dual carboxylic acid groups and disulfide bond, which provide versatility in chemical reactions and applications. Its ability to undergo both oxidation and reduction reactions makes it a valuable compound in redox chemistry and biochemistry.
Properties
IUPAC Name |
N'-(6-methyl-4-oxo-1H-pyrimidin-2-yl)acetohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O2/c1-4-3-6(13)9-7(8-4)11-10-5(2)12/h3H,1-2H3,(H,10,12)(H2,8,9,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQHYGMRVXMHAW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N=C(N1)NNC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)N=C(N1)NNC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-(3-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B7789234.png)
![4-[3-methyl-1-(4-methylphenyl)-5-oxo-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-4-yl]benzoic acid](/img/structure/B7789239.png)

![4-[({[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B7789249.png)

![2-[2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7789261.png)

![ethyl 4-{[(2-methoxyethyl)amino]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B7789279.png)
![(Z)-2-(1H-benzo[d]imidazol-2-yl)-3-(5-bromo-2-hydroxyphenyl)acrylonitrile](/img/structure/B7789308.png)
![2-[(5-Methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetonitrile](/img/structure/B7789315.png)
![2-[[2-(1,3-Dioxoisoindol-2-yl)acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7789317.png)

